molecular formula C26H29N3O4 B2820573 Ethyl 4-(2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate CAS No. 921854-78-6

Ethyl 4-(2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate

Cat. No.: B2820573
CAS No.: 921854-78-6
M. Wt: 447.535
InChI Key: MVKWGGMLUCTZNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate is a synthetic organic compound featuring a benzoate ester core modified with a quinoline-piperidine hybrid substituent. The structure includes:

  • An ethyl benzoate moiety at the para position.
  • An acetamido linker bridging the benzoate to a quinolin-8-yloxy group.
  • A 3-methylpiperidin-1-yl substituent attached to the quinoline ring.

Its synthesis likely involves coupling reactions between quinoline derivatives and activated benzoate intermediates.

Properties

IUPAC Name

ethyl 4-[[2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4/c1-3-32-26(31)20-9-12-21(13-10-20)27-24(30)17-33-22-8-4-7-19-11-14-23(28-25(19)22)29-15-5-6-18(2)16-29/h4,7-14,18H,3,5-6,15-17H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKWGGMLUCTZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCCC(C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate typically involves multiple steps, starting with the preparation of the quinoline and piperidine intermediates. The quinoline derivative can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline intermediate.

The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the benzoate ester. The reaction conditions typically require refluxing the reaction mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline moiety would yield quinoline N-oxide, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

Ethyl 4-(2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.

    Biology: The compound can be used to investigate the biological activity of quinoline derivatives, particularly their interactions with biological targets such as enzymes and receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with DNA and proteins, potentially inhibiting their function. The piperidine ring can enhance the compound’s binding affinity and selectivity for its target, while the benzoate ester can improve its pharmacokinetic properties, such as solubility and stability.

Comparison with Similar Compounds

Key Observations:

Ester Group Variation: The target compound uses an ethyl ester, whereas pesticides like pyriminobac-methyl and haloxyfop-methyl employ methyl esters.

Heterocyclic Core: The target’s quinoline-piperidine moiety contrasts with the pyrimidine (pyriminobac-methyl) or pyridine (haloxyfop-methyl) cores in pesticides. Quinoline’s aromatic nitrogen and piperidine’s basicity may enable unique binding interactions in biological systems.

Substituent Complexity: The 3-methylpiperidine group introduces steric bulk and basicity absent in simpler herbicides like diclofop-methyl, which relies on dichlorophenoxy groups for activity .

Research Findings and Hypotheses

  • Bioactivity: While the target compound’s exact mechanism is undocumented, its structural analogs (e.g., haloxyfop-methyl) inhibit acetyl-CoA carboxylase in plants. The quinoline-piperidine system could target enzymes or receptors in weeds or pathogens, but empirical validation is needed.
  • Solubility and Stability: The ethyl ester and acetamido linker may improve solubility in nonpolar matrices compared to methyl esters, though this could vary with pH due to the piperidine’s basic nitrogen.
  • Synthèse: The compound’s synthesis likely parallels methods for pyriminobac-methyl, involving Ullmann coupling or nucleophilic aromatic substitution for quinoline-piperidine attachment .

Biological Activity

Ethyl 4-(2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate, with the CAS number 921854-78-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, mechanisms of action, and biological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H29N3O4C_{26}H_{29}N_{3}O_{4}, with a molecular weight of 447.5 g/mol. The compound features a quinoline core, a piperidine ring, and an ethyl benzoate moiety, which contribute to its biological activity.

PropertyValue
CAS Number921854-78-6
Molecular FormulaC26H29N3O4
Molecular Weight447.5 g/mol

This compound is believed to exert its biological effects through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It interacts with various receptors, potentially modulating signaling pathways related to pain and inflammation.
  • Cell Proliferation : Preliminary studies suggest it may influence cell proliferation in cancer models.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated that it effectively reduces pro-inflammatory cytokines in cultured macrophages, suggesting its potential as an anti-inflammatory agent.

Case Study : A study on a related compound showed a reduction in IL-6 and TNF-alpha levels in lipopolysaccharide (LPS)-stimulated macrophages, indicating similar potential for this compound .

Anticancer Activity

This compound has shown promise in preclinical cancer models:

  • Inhibition of Glioma Cells : Studies have reported that compounds with similar structures inhibit glioma cell viability through apoptosis induction and cell cycle arrest.
  • Mechanism Insights : The compound may activate caspase pathways leading to programmed cell death .

Toxicity and Safety Profile

While the compound shows potent biological activity, its safety profile remains under investigation. Preliminary toxicity studies indicate low cytotoxicity at therapeutic doses, making it a candidate for further development .

Q & A

Q. What methodologies optimize structure-activity relationship (SAR) studies for derivatives?

  • Methodological Answer : Synthesize analogs with modifications to the piperidine methyl group or benzoate ester. Test bioactivity in parallel with computational QSAR models (e.g., CoMFA). Use crystallography to correlate substituent effects with target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.